Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable spiro intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine . The reaction is usually carried out at ambient temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using methods such as recrystallization or column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted spiro compounds .
Scientific Research Applications
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of spiro-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate
Uniqueness
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of novel compounds and in applications where specific molecular interactions are required .
Biological Activity
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₈N₂O₄
- Molecular Weight : 246.28 g/mol
- CAS Number : 1523618-36-1
Synthesis
This compound can be synthesized through various methods, often involving multi-step reactions that incorporate diazacyclic intermediates. The synthetic routes typically include:
- Formation of the spirocyclic structure via cyclization reactions.
- Functionalization of the carboxylate group to enhance biological activity.
- Purification steps to obtain the final product with high purity (≥95%).
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- FAAH Inhibition : The compound has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, potentially enhancing analgesic and anti-inflammatory effects .
Pharmacological Studies
Various studies have investigated the pharmacological properties of this compound:
- Anti-inflammatory Activity : Research indicates that FAAH inhibitors like this compound may reduce inflammation in animal models by modulating endocannabinoid signaling pathways.
- Analgesic Effects : Preclinical studies suggest that the compound exhibits analgesic properties, likely through its action on the endocannabinoid system .
- Neuroprotective Effects : Some findings suggest potential neuroprotective effects, which may be beneficial in conditions such as neurodegeneration .
Case Study 1: FAAH Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that a series of diazaspiro compounds, including this compound, exhibited potent FAAH inhibitory activity in vitro. The results showed a significant increase in anandamide levels upon treatment with these compounds, suggesting a mechanism for their analgesic effects .
Case Study 2: In Vivo Efficacy
In a separate investigation involving animal models of chronic pain, administration of this compound resulted in a marked reduction in pain behaviors compared to controls. This study highlighted the compound's potential as a therapeutic agent for pain management .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-4-12(5-8-14)13-6-9-16-12/h13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTKSZCFMRRXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-95-8 |
Source
|
Record name | tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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